[Li].NCCCCCCNc1nc2c(N)ncnc2n1C3OC(COP(O)(O)=O)C(O)C3O
. This string represents the structure of the molecule in a linear format, which can be used to generate a 2D or 3D structure. This synthesis strategy yields a derivative with a primary amino group at the end of a six-carbon spacer arm (hexyl chain) attached to the adenine ring. This spacer arm is crucial for its application in affinity chromatography, as it allows for the immobilization of the nucleotide while maintaining accessibility for enzyme binding.
A key chemical reaction involving 8-(6-Aminohexyl)amino-adenosine 5'-monophosphate is its coupling to Sepharose 4B through the terminal amino group of the hexyl chain. This reaction typically employs a reagent like cyanogen bromide (CNBr) to activate the Sepharose matrix, enabling covalent linkage with the amino group of the nucleotide derivative.
8-(6-Aminohexyl)amino-adenosine 5'-monophosphate functions as an affinity ligand by mimicking the structure of natural adenine nucleotides like AMP. This structural similarity allows it to bind to enzymes that have binding sites for these nucleotides. When immobilized onto a solid support, it acts as a "bait" to selectively capture target enzymes from a complex mixture, facilitating their purification.
Biospecific Affinity Chromatography:* Enzyme Purification: 8-(6-Aminohexyl)amino-adenosine 5'-monophosphate is primarily used as a ligand in affinity chromatography for purifying enzymes that bind to adenine nucleotides. This technique relies on the specific and reversible interaction between the immobilized ligand and the target enzyme. * Examples: This compound has been successfully used for the purification of various enzymes, including dehydrogenases, kinases, and myosin subfragments. One specific example is the purification of rat liver glucokinase using an 8-(6-Aminohexyl)amino-adenosine 5'-diphosphate Sepharose column.
Other Applications:* Study of Enzyme Kinetics: 8-(6-Aminohexyl)amino-adenosine 5'-monophosphate and its derivatives can be used to study the kinetics and binding characteristics of enzymes that interact with adenine nucleotides. * Drug Discovery: It can be a starting point for designing and synthesizing more potent and selective inhibitors of enzymes involved in various diseases.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6